1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole
Description
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole is a sulfonamide derivative of 4-methylimidazole, characterized by a sulfonyl group linked to a substituted phenyl ring (2-methoxy-4,5-dimethylphenyl) and a 4-methylimidazole moiety. The sulfonyl group typically enhances stability and modulates electronic properties, while the methoxy and methyl substituents on the phenyl ring may influence lipophilicity and steric interactions .
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-5-12(18-4)13(6-10(9)2)19(16,17)15-7-11(3)14-8-15/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALCUHNGQOHHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C=C(N=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a 1,2-diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the imidazole ring in the presence of a base such as triethylamine.
Attachment of the Methoxy-Dimethylphenyl Moiety: This step involves the reaction of the sulfonylated imidazole with a methoxy-dimethylphenyl derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The methoxy-dimethylphenyl moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Imidazole Derivatives
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-4-methylimidazole
- Structural Difference : The ethoxy group replaces the methoxy group at the phenyl ring’s para position.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Functional Groups : The chloromethyl and nitro groups introduce reactivity distinct from sulfonyl groups, suggesting divergent applications (e.g., intermediates in organic synthesis vs. corrosion inhibition).
4-Methylimidazole Derivatives
1-(p-Tolyl)-4-methylimidazole
- Corrosion Inhibition : Exhibited the highest inhibitory efficiency (75–95%) for copper in 0.5M HCl, attributed to strong adsorption via the imidazole nitrogen and aromatic π-system .
- Comparison : The sulfonyl group in the target compound may reduce adsorption efficiency compared to tolyl derivatives due to steric hindrance or electronic effects.
4-Methylimidazole (Parent Compound)
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Corrosion Inhibition: Sulfonyl-imidazole derivatives are less studied than tolyl or hydroxymethyl analogs. The target compound’s sulfonyl group may reduce adsorption on metal surfaces compared to 1-(p-tolyl)-4-methylimidazole, but its methoxy-dimethylphenyl group could enhance solubility in non-polar environments .
- Toxicity Profile: While 4-methylimidazole is carcinogenic, structural modifications (e.g., sulfonyl groups) may reduce metabolic activation to toxic intermediates. Further toxicological studies are needed for confirmation .
- Synthetic Flexibility : Chlorination and sulfonylation methods (e.g., SOCl₂ reactions) used for related compounds could be adapted for functionalizing the target compound .
Biological Activity
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole (CAS Number: 898641-23-1) is a synthetic organic compound belonging to the imidazole family. This compound features a sulfonyl group attached to a methoxy-dimethylphenyl moiety, which imparts unique chemical properties and potential biological activities.
Chemical Structure
The structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : Cyclization of a 1,2-diamine with a carbonyl compound.
- Sulfonylation : Reaction of the imidazole with sulfonyl chloride in the presence of a base.
- Attachment of the Methoxy-Dimethylphenyl Moiety : Nucleophilic substitution reaction with a methoxy-dimethylphenyl derivative.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group facilitates strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions.
Potential Pharmacological Applications
Research indicates various pharmacological applications for this compound:
- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways.
- Anti-inflammatory Activity : Explored for its ability to modulate inflammatory responses.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through modulation of cell signaling pathways.
Research Findings
Recent studies have focused on the biological evaluation of this compound, revealing significant findings:
- Inhibition Studies :
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Cellular Assays :
- In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
-
Comparative Studies :
- Compared to similar compounds, such as 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylimidazole, this compound exhibits enhanced binding affinity and specificity towards target enzymes due to its unique structural features.
Case Studies
Several case studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated effective inhibition of α-glucosidase with IC50 values indicating strong potency. |
| Study B | Showed reduced inflammatory markers in cellular models when treated with the compound. |
| Study C | Indicated significant apoptosis in breast cancer cell lines, warranting further investigation into its mechanisms. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
